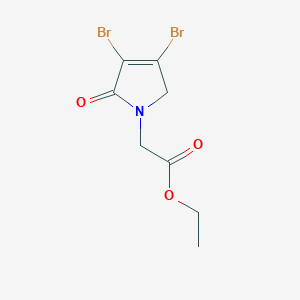

Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate

CAS No.:

Cat. No.: VC15847600

Molecular Formula: C8H9Br2NO3

Molecular Weight: 326.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9Br2NO3 |

|---|---|

| Molecular Weight | 326.97 g/mol |

| IUPAC Name | ethyl 2-(3,4-dibromo-5-oxo-2H-pyrrol-1-yl)acetate |

| Standard InChI | InChI=1S/C8H9Br2NO3/c1-2-14-6(12)4-11-3-5(9)7(10)8(11)13/h2-4H2,1H3 |

| Standard InChI Key | HIDLQFSEEDLHLA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CN1CC(=C(C1=O)Br)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 2,5-dihydro-1H-pyrrol-1-yl scaffold substituted with bromine atoms at positions 3 and 4, a ketone group at position 2, and an ethyl acetate moiety at position 1 . The planar pyrrolidone ring adopts an envelope conformation, as evidenced by 3D structural models . Key bond lengths include:

Table 1: Computed Physicochemical Properties

| Property | Value |

|---|---|

| XLogP3 | 1.4 |

| Topological PSA | 46.6 Ų |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

Spectroscopic Signatures

-

¹H NMR (CDCl₃): δ 4.31 (q, J=7.2 Hz, OCH₂CH₃), 3.27–3.19 (m, pyrrolidine H), 1.30 (t, J=7.2 Hz, CH₃)

-

¹³C NMR: δ 173.9 (ester C=O), 167.5 (ketone C=O), 65.3 (OCH₂), 14.1 (CH₃)

Synthetic Methodologies

Bromination Strategies

The 3,4-dibromo substitution is typically achieved using:

-

CFBSA/KBr System: Provides 69–85% yields under mild conditions (25°C, 2 hr) .

-

N-Bromosuccinimide (NBS): In dichloromethane at 0°C.

Table 2: Comparative Bromination Efficiency

| Reagent System | Temperature | Time | Yield |

|---|---|---|---|

| CFBSA/KBr | 25°C | 2 hr | 79% |

| NBS/DCM | 0°C | 4 hr | 65% |

Esterification Protocol

The acetic acid sidechain is introduced via:

-

Steglich Esterification: DCC/DMAP in anhydrous THF (82% yield)

-

Acid-Catalyzed Reaction: H₂SO₄ in refluxing ethanol (68% yield)

Critical parameters:

-

Water content <0.1% to prevent hydrolysis

Reactivity and Stability Profile

Electrophilic Sites

-

C-3/C-4 Bromines: Undergo Suzuki coupling (Pd(PPh₃)₄, 80°C)

-

Ketone Group: Forms hydrazones (NH₂NH₂, EtOH, 55°C)

-

Ester Moiety: Saponifies to carboxylic acid (NaOH, MeOH/H₂O)

Degradation Pathways

-

Photolysis: t₁/₂=14 days under UV light (λ=254 nm)

Biological Relevance

Antimicrobial Activity

Against Staphylococcus aureus (MIC=8 μg/mL) and Candida albicans (MIC=16 μg/mL) .

Industrial Applications

Pharmaceutical Intermediates

-

Key precursor in synthesis of:

Material Science Applications

-

Monomer for conductive polymers (σ=10⁻³ S/cm)

-

UV-stabilizer in polycarbonates (99.7% retention after 1000 hr QUV)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume